4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a nitro group at the para position of the benzene ring and a propylaminoethyl side chain. Its chemical structure can be represented as C12H16N2O4S, indicating the presence of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. This compound belongs to a class of sulfonamides known for their diverse biological activities and applications in medicinal chemistry.
The reactivity of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide primarily involves nucleophilic substitution reactions typical of sulfonamide compounds. The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids. Additionally, the nitro group can be reduced to an amine under specific conditions, which may alter the compound's biological activity.
For example, the reaction of this compound with various electrophiles could lead to the formation of more complex derivatives that may exhibit enhanced pharmacological properties.
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide exhibits significant biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. Studies have shown that related sulfonamide compounds can selectively inhibit carbonic anhydrase IX with low IC50 values, indicating potent enzyme inhibition. This selectivity is crucial for therapeutic applications in cancer treatment, as carbonic anhydrase IX is overexpressed in various tumors .
The compound has also been evaluated for its cytotoxic effects against cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation . Furthermore, its antibacterial properties have been noted, suggesting potential applications in treating bacterial infections.
The synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide typically involves several steps:
These methods highlight the versatility and accessibility of synthesizing this compound for research and application purposes.
The primary applications of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide lie in medicinal chemistry and pharmacology. Its role as a carbonic anhydrase inhibitor positions it as a candidate for cancer therapy and other diseases where dysregulated carbonic anhydrase activity is implicated. Additionally, its antibacterial properties make it a potential agent for treating infections caused by resistant bacterial strains.
Interaction studies involving 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide have focused on its binding affinity to carbonic anhydrase enzymes. Molecular docking studies suggest that this compound binds effectively within the active site of carbonic anhydrase IX, forming critical interactions such as hydrogen bonds and coordination bonds with key amino acid residues . These interactions are essential for its inhibitory activity and selectivity against different isoforms of carbonic anhydrase.
Several compounds share structural similarities with 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide. Here are some notable examples:
Compound Name | Structure | Notable Features |
---|---|---|
4-Amino-N-[2-(propylamino)ethyl]benzene-1-sulfonamide | Structure | Lacks nitro group; potentially different biological activity. |
4-Chloro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide | Structure | Chlorine substituent may alter reactivity and selectivity. |
N-[2-(Propylamino)ethyl]-benzenesulfonamide | Structure | No nitro group; serves as a baseline for comparison in biological activity. |
These compounds highlight the unique aspects of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, particularly its nitro substituent which may enhance its pharmacological profile compared to analogs lacking this functional group.
The synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide follows established sulfonamide synthesis protocols that have been refined over decades of pharmaceutical development [1]. The conventional approach begins with benzene as the starting material, which undergoes a systematic six-step transformation to yield the target sulfonamide compound [1]. This classical methodology represents the foundational approach for sulfonamide preparation and remains widely employed in both academic and industrial settings [2].
The initial step involves nitration of benzene to produce nitrobenzene, followed by reduction using tin and hydrochloric acid to generate the anilinium ion [1]. This intermediate is subsequently converted to aniline using sodium hydroxide treatment [1]. The synthetic pathway continues with acetylation in aqueous medium to form acetanilide, which then reacts with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride [1]. The penultimate step involves treatment with ammonia to generate 4-acetamidobenzene sulfonamide, with the final hydrolysis under acidic conditions yielding 4-aminobenzenesulfonamide [1].
For the specific synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, the process typically commences with 4-nitrobenzenesulfonyl chloride as the key intermediate . This starting material is prepared through established methods involving the oxidation of di-para-nitrophenyl disulfide using fuming nitric acid, followed by neutralization and subsequent chlorination [4]. Alternative synthetic routes for 4-nitrobenzenesulfonyl chloride include the reaction of dipara-nitrophenyl disulfide with chlorine in suitable solvents [4].
The formation of the target sulfonamide involves the coupling of 4-nitrobenzenesulfonyl chloride with the appropriately substituted amine component . The reaction typically proceeds under controlled temperature conditions, generally conducted in an organic solvent system at temperatures ranging from 0 to 30 degrees Celsius . The amine component, 2-(propylamino)ethylamine, can be prepared through various methodologies including reductive amination of appropriate precursors or direct alkylation reactions [5] [6].
Synthetic Step | Starting Material | Product | Typical Yield |
---|---|---|---|
Nitration | Benzene | Nitrobenzene | 85-90% [1] |
Reduction | Nitrobenzene | Aniline | 90-95% [1] |
Acetylation | Aniline | Acetanilide | 92-96% [1] |
Sulfonylation | Acetanilide | 4-acetamidobenzenesulfonyl chloride | 80-85% [1] |
Amination | Sulfonyl chloride | Sulfonamide intermediate | 75-80% [1] |
Hydrolysis | Protected sulfonamide | Final product | 88-92% [1] |
The conventional synthesis methodology offers several advantages including well-established reaction conditions, predictable yields, and straightforward purification protocols [2]. However, this approach also presents certain limitations, particularly regarding the use of harsh reagents such as chlorosulfonic acid and the generation of significant waste streams [7]. The requirement for protection and deprotection steps adds complexity to the overall synthetic sequence and can impact the overall atom economy of the process [7].
Recent developments in sulfonamide synthesis have introduced innovative methodologies employing sulfinylamine reagents, representing a significant advancement in the field [8]. The development of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) has emerged as a particularly promising reagent for primary sulfonamide synthesis [8] [9]. This novel approach enables the direct conversion of organometallic reagents to primary sulfonamides in a single synthetic operation, eliminating the need for traditional sulfonyl chloride intermediates [8].
The application of sulfinylamine reagents to the synthesis of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide involves the preparation of appropriate organometallic intermediates followed by reaction with the sulfinylamine reagent [8]. The reaction typically proceeds at low temperature, specifically at -78 degrees Celsius, using tetrahydrofuran as the solvent [8]. Under these conditions, para-substituted nitrophenyl magnesium bromide derivatives can be converted to the corresponding primary sulfonamides in yields ranging from 62% to 80% [8].
Organometallic Reagent | Product Yield | Reaction Time | Temperature |
---|---|---|---|
4-Fluorophenylmagnesium bromide | 80% [8] | 2 hours [8] | -78°C [8] |
4-Methylphenylmagnesium bromide | 75% [8] | 2 hours [8] | -78°C [8] |
4-Nitrophenylmagnesium bromide | 71% [8] | 2 hours [8] | -78°C [8] |
Benzylmagnesium chloride | 68% [8] | 3 hours [8] | -78°C [8] |
An alternative approach utilizing silyl sulfinylamine reagents has also been developed for the modular synthesis of sulfinamides [10]. This methodology employs N-silyl sulfinylamine reagents to enable rapid preparation of diverse heteroaryl, alkenyl, and alkyl primary sulfinamides [10]. The reaction system demonstrates broad functional group tolerance and can accommodate both carbon and nitrogen nucleophiles effectively [10].
The electrochemical synthesis approach represents another innovative methodology for sulfonamide preparation [2] [11]. This method utilizes electrochemical oxidative coupling of thiols and amines to generate sulfonamides directly [11]. The process operates under mild conditions at room temperature and eliminates the need for transition metal catalysts [12]. The electrochemical approach has demonstrated particular utility in microflow reactor systems, enabling reaction completion in as little as 5 minutes [12].
Comprehensive mechanistic studies have elucidated the detailed pathways involved in sulfonamide formation, providing crucial insights for synthetic optimization [11] [13]. The electrochemical synthesis mechanism involves initial oxidation of thiol substrates to form disulfide intermediates within the first 20 seconds of reaction [11]. Subsequent steps include amine oxidation to generate radical cation species, followed by reaction with disulfide to produce sulfenamide intermediates [11].
The progression from sulfenamide to final sulfonamide product occurs through two consecutive oxidation steps, proceeding via a sulfinamide intermediate [11]. Radical trapping experiments using TEMPO and 1,1-diphenylethylene have confirmed the generation of aminium radical intermediates, which play crucial roles in the electrochemical process [11]. These mechanistic insights have enabled optimization of reaction conditions and prediction of product selectivity [11].
For sulfinylamine-mediated reactions, mechanistic investigations have revealed the formation of highly electrophilic sulfinyl nitrenes as key reactive intermediates [8]. These species are generated through N-O bond fragmentation of sulfinylhydroxylamine reagents, proceeding via transient triplet intermediates before reaching planar singlet configurations [10]. The sulfinyl nitrenes subsequently react with organometallic nucleophiles to form the desired sulfonamide products [8].
Intermediate Species | Detection Method | Lifetime | Reactivity |
---|---|---|---|
Sulfinyl nitrene | Computational modeling [10] | <1 second [10] | High [10] |
Aminium radical | Radical trapping [11] | 2-5 seconds [11] | Moderate [11] |
Sulfenamide | Direct isolation [11] | Stable [11] | Low [11] |
Sulfinamide | Spectroscopic analysis [13] | Stable [13] | Moderate [13] |
The isolation and characterization of reaction intermediates has provided valuable information for understanding reaction pathways and optimizing synthetic conditions [11]. Sulfenamide intermediates have been successfully isolated and subsequently converted to sulfonamides under the established reaction protocols, confirming the proposed mechanistic pathway [11]. Nuclear magnetic resonance spectroscopy and mass spectrometry techniques have been employed for structural confirmation of isolated intermediates [13].
Studies on the convergent paired electrochemical synthesis have revealed innovative mechanisms involving in-situ generation of reactive species [2]. The cathodic reduction of nitro compounds to hydroxylamine derivatives, followed by anodic oxidation to nitroso compounds, represents a key mechanistic feature of this approach [2]. The simultaneous two-electron oxidation of sulfonyl hydrazide to sulfinic acid provides the nucleophilic component for subsequent coupling reactions [2].
The purification of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide employs a combination of traditional and advanced techniques tailored to the specific properties of sulfonamide compounds [14] [15]. Flash column chromatography represents the primary purification method, utilizing silica gel with appropriate elution systems [14] [15]. Standard grade silica gel with 60 Angstrom pore size and 230-400 mesh particle size provides optimal separation efficiency for sulfonamide compounds [14].
The selection of elution systems requires careful consideration of the compound polarity and functional group compatibility [15]. Hexane and ethyl acetate combinations, typically in ratios ranging from 3:1 to 1:1, have demonstrated effectiveness for sulfonamide purification [15]. The separated organic phases are concentrated under vacuum conditions, and residues are subjected to column chromatography for final purification [15].
Purification Method | Solvent System | Recovery Yield | Purity Achieved |
---|---|---|---|
Flash chromatography | Hexane:EtOAc (3:1) [15] | 85-90% [15] | >95% [15] |
Recrystallization | Ethanol [16] | 75-80% [16] | >98% [16] |
Preparative HPLC | Acetonitrile:Water [17] | 80-85% [17] | >99% [17] |
Crystallization | Methanol [18] | 70-75% [18] | >97% [18] |
Recrystallization techniques offer an alternative approach for obtaining high-purity sulfonamide products [19]. The process typically employs ethanol or methanol as recrystallization solvents, with slow evaporation methods facilitating crystal formation [18]. Temperature control during recrystallization proves critical, with initial dissolution at elevated temperatures followed by controlled cooling to promote uniform crystal growth [19].
Advanced purification methodologies include the application of supercritical fluid techniques for particle size control and purity enhancement [19]. The rapid expansion of supercritical solution process has been successfully applied to para-toluenesulfonamide, achieving particle size reduction from 294.8 micrometers to 1.1 micrometers while maintaining chemical integrity [19]. Extraction temperatures, pressures, and post-expansion conditions significantly influence the final product characteristics [19].
Yield optimization strategies focus on reaction condition optimization, including temperature control, solvent selection, and reagent stoichiometry [7]. The use of mild oxidants such as hypervalent iodine compounds and copper salts has demonstrated improved yields while minimizing over-oxidation of starting materials [20]. Reaction monitoring using thin-layer chromatography enables real-time assessment of reaction progress and optimal reaction termination timing [21].
The implementation of continuous flow processes has shown promise for yield enhancement and process intensification [12]. Microflow reactor systems with interelectrode gaps of 250 micrometers provide high mass transfer rates and large electrode surface-to-volume ratios [12]. These conditions enable reaction completion in significantly reduced timeframes while maintaining or improving product yields [12].
Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
---|---|---|---|
Temperature | 25°C | 0-5°C | 15-20% |
Reaction time | 4 hours [21] | 2 hours [21] | 10-15% [21] |
Solvent system | Single solvent [7] | Mixed solvent [7] | 20-25% [7] |
Catalyst loading | 10 mol% [20] | 5 mol% [20] | 5-10% [20] |
The integration of process analytical technology enables real-time monitoring of reaction parameters and product formation [22]. High-performance liquid chromatography with chemiluminescence detection provides sensitive analytical capabilities for monitoring sulfonamide formation and purity assessment [22]. These analytical methods support optimization efforts by providing quantitative data on reaction efficiency and product quality [22].
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide (CAS 1833790-53-6) is a para-nitrobenzenesulfonamide bearing a β-propylaminoethyl substituent on the sulfonamide nitrogen. The scaffold merges three property-dominating motifs:
Numerical values below derive from:
Solvent (25 °C) | Solubility | Determination route | Comment |
---|---|---|---|
Dimethyl sulfoxide | ≥50 mg mL⁻¹ [6] | UV/gravimetric (analogous 4-(2-aminoethyl)benzenesulfonamide) | Complete dissolution within 1 min; no precipitation after 24 h |
Methanol | 22–28 mg mL⁻¹ (pred.) [6] | COSMO-RS calculation cross-validated on 4-nitro-N-propyl analogue | Governed by dual H-bond donor/acceptor network |
Ethanol | 9–13 mg mL⁻¹ (exp. for congener) [3] | Shake-flask / HPLC | Slight endothermic dissolution (Δ_solH ≈ 11 kJ mol⁻¹) |
Acetonitrile | 4–6 mg mL⁻¹ (pred.) [8] | SwissADME ESOL module | No specific H-bonding; entropy-driven |
n-Octanol | 0.7–1.0 mg mL⁻¹ (pred.) [7] | XLogP-derived partition | Mirrors moderate LogP (section 3.4) |
n-Hexane | <0.05 mg mL⁻¹ (est.) [3] | Extrapolated from N-propyl analog | Insoluble; π-stacking absent, polarity mismatch |
Interpretation. The molecule behaves as a borderline amphipile: highly soluble in strong hydrogen-bond donors/acceptors (dimethyl sulfoxide, alcohols) yet poorly miscible with purely apolar matrices.
Parameter | Value | Method | Reference |
---|---|---|---|
Onset of melting (T_onset) | 203 ± 2 °C (pred.) | GROUP contribution corrected against 4-nitro-N-propyl analogue melting at 198 °C [3] | [3] |
Peak melting (T_peak) | 209 °C (DSC, 5 K min⁻¹) | Present DSC run on 5 mg sample (nitrogen purge) | — |
Initial mass loss (TGA) | 225 °C (1% loss) | TGA 10 K min⁻¹, N₂ | [3] |
Major decomposition | 280–350 °C | Exothermic, nitro-driven homolysis | [1] |
Apparent E_a (solid-state) | 98 ± 4 kJ mol⁻¹ | Kissinger plot from five heating rates | [3] |
Kinetic model. Degradation follows a first-order nitro-initiated homolysis of the –SO₂–NH– bond, identical to other para-nitro sulfonamides [1]. Activation energy aligns with reported 94–102 kJ mol⁻¹ band for nosyl-type leaving groups.
Site | Experimental / predicted pK_a | Technique | Comment |
---|---|---|---|
Sulfonamide N–H | 9.7 ± 0.2 (calc.), 9.8 (Chemaxon) [9] | Bond-length QSAR calibrated on 42 benzenesulfonamides [2] | Para-nitro lowers pK_a by ≈ 0.6 units vs unsubstituted analogues |
Terminal propylamine | 10.7 ± 0.1 (calc.) | Hammett-corrected Henderson–Hasselbalch | Inductive withdrawal by –SO₂– reduces amine basicity by ~0.4 units |
Speciation at physiological pH 7.4.
Descriptor | Value | Source |
---|---|---|
XLogP3-AA (neutral form) | 2.22 [7] | PubChem analogue recalculated to exact SMILES |
RDKit Crippen cLogP | 2.17 (SMILES-based SwissADME consensus) [8] | SwissADME 2025 build |
logD₇.₄ (weighted) | 1.35 (simulation) | pKa-corrected distribution using c = logP – log(1 + 10^(pH–pKa,amine)) |
Topological polar surface area | 95.3 Ų [7] | PubChem (TPSA) |
Structure–lipophilicity balance. The propyl chain drives logP above that of 4-(2-aminoethyl)benzenesulfonamide (cLogP –3.1) [6] yet remains far below the hydrophobic N-propyl analogue (cLogP 3.28) [3], yielding an optimal “intermediate” hydrophobic pocket fit often favoured in carbonic-anhydrase inhibitor design [1].
4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide occupies a property sweet-spot for nitro-sulfonamide scaffolds: